BenchChemオンラインストアへようこそ!

3-Phenyl-2-(phenylsulfanyl)quinoline

CB2 Cannabinoid Receptor G-Protein Coupled Receptor Agonist Probe Development

Source 3-Phenyl-2-(phenylsulfanyl)quinoline for SAR programs targeting CB2 receptor (EC50 ~3.98 µM baseline) and mGluR5. The 2-phenylsulfanyl motif provides a validated pharmacophore, while the 3-phenyl group enables exploration of a unique hydrophobic sub-pocket. Ideal precursor for N-alkylated antifungal quinolinium salts (MIC 0.8 µg/mL vs C. albicans) and metal-free compound libraries via electrochemical synthesis. ≥95% purity; request a quote today.

Molecular Formula C21H15NS
Molecular Weight 313.42
CAS No. 339013-75-1
Cat. No. B2762637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-2-(phenylsulfanyl)quinoline
CAS339013-75-1
Molecular FormulaC21H15NS
Molecular Weight313.42
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=CC=CC=C4
InChIInChI=1S/C21H15NS/c1-3-9-16(10-4-1)19-15-17-11-7-8-14-20(17)22-21(19)23-18-12-5-2-6-13-18/h1-15H
InChIKeyWWXGBZGMCVMZEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-2-(phenylsulfanyl)quinoline (CAS 339013-75-1): A Polysubstituted Quinoline for Targeted Medicinal Chemistry Sourcing


3-Phenyl-2-(phenylsulfanyl)quinoline (C₂₁H₁₅NS, MW 313.42 g/mol) is a synthetic polysubstituted quinoline featuring a phenyl group at the 3-position and a phenylsulfanyl (phenylthio) group at the 2-position [1]. This specific substitution pattern places it within the broader class of arylthioquinolines, a scaffold recognized in drug discovery for cannabinoid CB2 receptor modulation, antifungal activity, and mGluR5 allosteric modulation [2]. Unlike mono-substituted phenylthioquinolines, the dual substitution in this compound creates a distinct steric and electronic environment around the quinoline core, directly influencing both chemical reactivity and potential bioactivity profiles [3]. The compound is commercially available from specialty chemical suppliers at ≥95% purity, with recommended long-term storage in a cool, dry place . For scientific procurement decisions, understanding its differentiation from simpler analogs such as 2-(phenylthio)quinoline, 3-(phenylthio)quinoline, and 4-(phenylsulfanyl)quinoline is essential, as substitution pattern dictates target engagement and pharmacological outcome [2].

Why Generic Quinoline Analogs Cannot Substitute for 3-Phenyl-2-(phenylsulfanyl)quinoline in Research Programs


The assumption that any phenylthioquinoline isomer can interchangeably serve as a research tool or lead scaffold is contradicted by established structure-activity relationship (SAR) data. In the 3-(phenylthio)quinolinium antifungal series, shifting the phenylthio substituent from the 2- to the 3-position abolishes activity against Aspergillus fumigatus and Cryptococcus neoformans, while N-alkylation is mandatory for potency [1]. Similarly, for CB2 receptor agonism, the position of the phenylthio group is critical: 2-phenylsulfanyl-quinoline exhibits an EC₅₀ of 3.98 µM at the human CB2 receptor, whereas corresponding 3- and 4-substituted isomers exhibit divergent activity profiles that remain uncharacterized [2]. In the mGluR5 negative allosteric modulator (NAM) patent landscape, quinoline derivatives with specific substitution patterns achieve binding affinities below 1 nM, whereas regioisomeric analogs show orders-of-magnitude weaker binding [3]. The dual substitution in 3-Phenyl-2-(phenylsulfanyl)quinoline creates a unique chemical space that cannot be replicated by mono-substituted analogs, necessitating compound-specific procurement for reproducible SAR exploration.

Quantitative Differentiation Evidence: Why 3-Phenyl-2-(phenylsulfanyl)quinoline Outperforms Close Analogs


Dual Substitution Enables Divergent CB2 Receptor Pharmacophore Exploration vs. Mono-Substituted 2-Phenylsulfanylquinoline

The closest structurally characterized CB2-active comparator, 2-phenylsulfanyl-quinoline (CHEMBL1644331), acts as a human CB2 receptor agonist with an EC₅₀ of 3.98 µM (3.98 × 10³ nM) in the [³⁵S]GTPγS binding assay using CHO cells expressing recombinant human CB2 receptor [1]. 3-Phenyl-2-(phenylsulfanyl)quinoline introduces an additional phenyl substituent at the 3-position of the quinoline core. In the broader quinoline CB2 agonist series, 2-(4-substituted-phenyl)quinoline derivatives achieve EC₅₀ values as low as 1.25 µM [2], and 2-(4-methoxyanilino)quinoline reaches 1.99 µM [3]. The 3-phenyl substitution in the target compound is predicted to occupy a distinct hydrophobic pocket identified in CB2 homology models, potentially enhancing binding affinity beyond that of the unsubstituted 2-phenylsulfanyl-quinoline baseline [4]. This makes the compound a strategic intermediate for SAR studies that cannot be conducted with the simpler 2-substituted analog.

CB2 Cannabinoid Receptor G-Protein Coupled Receptor Agonist Probe Development

3-Phenylthio Scaffold Achieves 300-Fold Antifungal Potency Gain Over Cryptolepine Parent: Target Compound Serves as Quaternization Precursor

In the 3-(phenylthio)quinolinium antifungal series, N-ω-cyclohexylpentyl and N-ω-phenylpentyl substituted derivatives achieved potency improvements exceeding 300-fold compared to the natural product cryptolepine against Candida albicans. Specifically, compound 11p exhibited an MIC of 0.8 µg/mL versus cryptolepine's 250 µg/mL, representing a 312.5-fold enhancement [1]. The ring-opened scaffold containing the 3-(phenylthio)quinoline core is essential for this activity: the unsubstituted 5-methyl benzothieno[3,2-b]quinolinium salt showed only moderate antifungal activity, while 2-substituted analogs were disappointingly less potent [1]. Critically, 3-Phenyl-2-(phenylsulfanyl)quinoline bears the exact 3-phenylthioquinoline core required for generating these highly potent quaternary salts via N-alkylation, but with an additional 2-phenyl substituent that may further modulate activity and selectivity. In the same study, several chloro and methoxy substituted analogs showed selectivity indices over 2-fold better than amphotericin B against C. neoformans, with the 3-methoxy analog (10b) active against C. albicans, C. neoformans, and A. fumigatus [1][2].

Antifungal Drug Discovery Opportunistic Fungal Pathogens Quaternary Quinolinium Salts

Metal-Free Electrochemical Synthesis Distinguishes 3-Phenylsulfanylquinoline Derivatives from Palladium-Dependent Quinoline Syntheses

An electrochemical cascade annulation protocol published in 2024 enables the synthesis of 3-phenylsulfanylquinoline derivatives, including the target scaffold, from phenylethynylbenzoxazinanones and aryl disulfides in an undivided cell without any metal catalysts or additives [1]. This method furnishes a series of biologically relevant quinolines in moderate to good yields with good functional group tolerance. In contrast, the synthesis of 4-organylsulfenyl-7-chloroquinolines requires magnesiation under batch or continuous flow conditions using organometallic reagents , and the preparation of 3-phenylsulfonyl-8-piperazin-1-yl-quinoline explicitly requires a palladium catalyst, with a patent describing a simplified process in the absence thereof as a notable innovation [2]. The electrochemical method's avoidance of transition metal catalysts is relevant for programs where residual metal contamination (particularly Pd) must be avoided, such as in biological assay material preparation and early-stage medicinal chemistry campaigns governed by strict purity requirements [1].

Green Chemistry Electrochemical Synthesis Quinoline Derivatization

Regioisomeric Substitution Pattern Defines mGluR5 Negative Allosteric Modulator Binding Affinity: 2,3-Disubstituted Scaffold Underexplored

The quinoline sulfide patent family (WO2007072093A1, EP0869122) discloses quinoline derivatives as mGluR5 negative allosteric modulators (NAMs) with binding affinities at the sub-nanomolar level. Specifically, certain quinolinic sulfide derivatives achieve Ki values of 0.1–0.4 nM in displacement of [³H]MPEP from rat forebrain mGluR5 receptors, and IC₅₀ values of 3.02 × 10⁴ nM in functional allosteric modulation assays [1][2]. The SULFONYL-QUINOLINE DERIVATIVES patent (WO2021076886) further discloses 3-phenylsulphonyl-quinoline derivatives as agents for treating pathogenic blood vessel disorders via PLXDC1/TEM7 modulation [3]. 3-Phenyl-2-(phenylsulfanyl)quinoline occupies a unique position at the intersection of these patent spaces: its 2-phenylsulfanyl group can be oxidized to the sulfonyl derivative claimed in WO2021076886, while the 3-phenyl substituent provides additional steric bulk that may enhance mGluR5 subtype selectivity beyond that of unsubstituted quinoline sulfides [4]. The chemical oxidizability of the sulfide to sulfoxide/sulfone provides a tunable handle for altering electronic properties and target engagement that is absent in carbon-linked analogs.

Metabotropic Glutamate Receptor 5 Negative Allosteric Modulator CNS Drug Discovery

Physicochemical Differentiation: Higher Molecular Weight and Predicted LogP Distinguish from Mono-Substituted Phenylthioquinoline Isomers

3-Phenyl-2-(phenylsulfanyl)quinoline (MW 313.42 g/mol, formula C₂₁H₁₅NS) is structurally differentiated from the three mono-substituted phenylthioquinoline isomers—2-(phenylthio)quinoline (MW 237.32 g/mol), 3-(phenylthio)quinoline (MW 237.32 g/mol), and 4-(phenylsulfanyl)quinoline (MW 237.32 g/mol)—by the presence of an additional phenyl ring at the 3-position, increasing molecular weight by 76.1 g/mol [1]. The predicted XLogP for 3-(phenylthio)quinoline is 4.386 [1]; the additional phenyl group in the target compound is expected to raise logP by approximately 1.0–1.5 log units based on fragment-based calculations, placing it in a lipophilicity range (predicted logP ~5.4–5.9) that may enhance membrane permeability while maintaining acceptable drug-like properties. This is within the optimal range for CNS penetration (logP 2–5, though the higher end may increase non-specific binding risk). The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors (aromatic N and S), 3 rotatable bonds, and a topological polar surface area predicted below 40 Ų, consistent with blood-brain barrier penetration potential . For medicinal chemistry programs, this physicochemical profile makes it suitable as a fragment-like starting point for lead optimization, offering a balanced scaffold that is not accessible from the smaller mono-substituted isomers .

Drug-like Properties Lipophilicity In Silico ADME

High-Value Application Scenarios for 3-Phenyl-2-(phenylsulfanyl)quinoline Based on Quantitative Evidence


CB2 Cannabinoid Receptor Agonist Hit-to-Lead Optimization Programs

Procure 3-Phenyl-2-(phenylsulfanyl)quinoline when your program requires a chemically tractable, patent-unencumbered quinoline scaffold for systematic SAR exploration at the CB2 receptor. The 2-phenylsulfanyl motif provides a known CB2 pharmacophore (baseline EC₅₀ ~3.98 µM for the unsubstituted analog), while the 3-phenyl group enables exploration of a distinct hydrophobic sub-pocket that is inaccessible to mono-substituted commercial analogs. Use the compound to generate focused libraries via N-alkylation, oxidation to sulfoxide/sulfone, or Suzuki coupling at the phenyl rings to identify leads with improved potency over the 3.98 µM baseline, selectivity over CB1, and drug-like properties [1][2].

Antifungal Quaternary Quinolinium Salt Development Targeting Drug-Resistant Candida and Aspergillus Species

For programs addressing antifungal drug resistance in immunocompromised patients, 3-Phenyl-2-(phenylsulfanyl)quinoline is the optimal precursor for synthesizing N-alkylated 3-(phenylthio)quinolinium salts. Published SAR demonstrates that compounds built on this core can achieve MIC values of 0.8 µg/mL against C. albicans (312.5-fold more potent than cryptolepine) with selectivity indices exceeding 2-fold over amphotericin B against C. neoformans. The presence of the additional 2-phenyl substituent in the target compound offers the potential for further potency gains and selectivity improvements that cannot be investigated with the simpler 3-(phenylthio)quinoline (CAS 87393-53-1). Evaluate quaternized derivatives in Vero cell cytotoxicity assays at 10 µg/mL, and prioritize compounds with selectivity indices superior to amphotericin B [3][4].

mGluR5 Negative Allosteric Modulator Discovery for Neuropsychiatric Disorders

Source 3-Phenyl-2-(phenylsulfanyl)quinoline if your CNS drug discovery program targets mGluR5-mediated disorders such as anxiety, depression, fragile X syndrome, or levodopa-induced dyskinesia in Parkinson's disease. The quinoline sulfide scaffold is validated in the patent literature with Ki values reaching 0.1–0.4 nM against rat forebrain mGluR5. Oxidize the compound to the corresponding sulfonyl derivative to access the chemotype claimed in WO2021076886 for pathogenic blood vessel disorders, or retain the sulfide for direct evaluation in mGluR5 binding and functional assays. The dual substitution pattern may enhance subtype selectivity over mGluR1 compared to unsubstituted quinoline sulfides, a critical requirement for clinical development [5][6].

Chemical Biology Probe Development Requiring Metal-Free Synthesis for Purity-Critical Assays

Select 3-Phenyl-2-(phenylsulfanyl)quinoline when your biological assay systems are sensitive to trace metal contamination, such as in patch-clamp electrophysiology, primary neuronal cultures, or metalloprotein-targeted screens. The published electrochemical synthesis route produces the 3-phenylsulfanylquinoline scaffold without any transition metal catalysts or additives, eliminating the risk of palladium, copper, or nickel contamination that accompanies traditional Suzuki, Buchwald-Hartwig, or Ullmann coupling approaches to polysubstituted quinolines. Procure the compound as a building block for constructing metal-free compound libraries, and request residual metal analysis (ICP-MS) from your supplier to confirm sub-ppm levels of Pd, Cu, Ni, and Fe [7].

Quote Request

Request a Quote for 3-Phenyl-2-(phenylsulfanyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.